Decyl alpha-maltoside

Description

The Role of Mild Non-Ionic Detergents in Membrane Protein Research

Integral membrane proteins are embedded within the lipid bilayer of cell membranes, held in place by hydrophobic interactions. researchgate.net To study these proteins in isolation, they must be extracted from their native membrane environment, a process that can easily lead to denaturation and loss of function. hanyang.ac.kr Detergents are amphipathic molecules, possessing both a polar (hydrophilic) head group and a nonpolar (hydrophobic) tail, which allows them to solubilize membrane proteins by creating a mock lipid bilayer environment. researchgate.nethanyang.ac.kr

Detergents are broadly classified as ionic, zwitterionic, or non-ionic. rsc.org Non-ionic detergents, which have an uncharged hydrophilic head group, are considered "mild" because they primarily disrupt lipid-lipid and protein-lipid interactions while leaving protein-protein interactions intact. researchgate.netresearcher.life This gentle action is crucial for preserving the native structure and functional integrity of the solubilized protein. nih.govavantiresearch.com Consequently, non-ionic detergents are widely favored for applications where maintaining the protein's biological activity is paramount, such as in structural determination studies using X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy. nih.govavantiresearch.com The ability of these detergents to maintain protein stability during the often-difficult crystallization process has been particularly revolutionary in structural biology. nih.gov

Decyl alpha-Maltoside within the Alkyl Maltoside Detergent Family

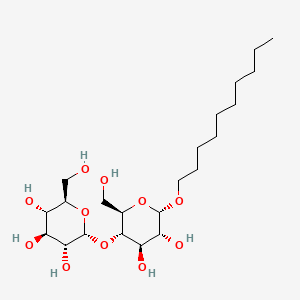

This compound belongs to the alkyl maltoside family, a class of non-ionic detergents characterized by a hydrophilic maltose (B56501) (a disaccharide) headgroup and a hydrophobic alkyl chain. researcher.life This family includes some of the most successful and widely used detergents in membrane protein research, such as n-Dodecyl-β-D-maltopyranoside (DDM) and n-Decyl-β-D-maltopyranoside (DM). nih.gov The properties of an alkyl maltoside detergent, including its critical micelle concentration (CMC) and the size of the micelles it forms, are influenced by the length of its alkyl chain and the anomeric configuration (alpha or beta) of the glycosidic bond. nih.govresearchgate.net

This compound, specifically, has a 10-carbon alkyl chain. Detergents with shorter alkyl chains, like decyl maltoside, tend to form smaller micelles, which can be advantageous for creating well-ordered crystals for structural analysis. The alpha anomeric configuration can also influence the detergent's properties and its interaction with membrane proteins, sometimes offering different solubilization or stabilization characteristics compared to its beta counterpart. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O11/c1-2-3-4-5-6-7-8-9-10-30-21-19(29)17(27)20(14(12-24)32-21)33-22-18(28)16(26)15(25)13(11-23)31-22/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQQAWHSKSSAGF-OSZUAXKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Frameworks for Membrane Protein Solubilization and Stabilization Utilizing Decyl Alpha Maltoside

Principles of Membrane Protein Extraction from Biological Membranes

The extraction of membrane proteins is a critical first step for their biochemical and structural characterization. This process involves the disruption of the cell membrane and the solubilization of the protein of interest into a detergent-based solution. Decyl alpha-maltoside is frequently employed for this purpose due to its gentle nature and effectiveness in creating a stable, lipid-like environment for the solubilized protein.

Optimization of Detergent Concentration and Incubation Parameters for Solubilization

The successful solubilization of a membrane protein using this compound is highly dependent on the careful optimization of several parameters. The concentration of the detergent is a primary consideration. It must be above its critical micelle concentration (CMC) to form micelles that can encapsulate the hydrophobic transmembrane domains of the protein. For this compound, the CMC is approximately 1.7 mM. However, the optimal concentration for solubilization is often significantly higher than the CMC and needs to be empirically determined for each specific protein and membrane system. Generally, a detergent-to-protein ratio of 10:1 (w/w) or higher is required for complete delipidation.

Incubation time and temperature also play crucial roles. Insufficient incubation may lead to incomplete solubilization, while prolonged exposure or high temperatures can result in protein denaturation. A typical starting point for incubation is at 4°C with gentle agitation to facilitate the interaction between the detergent and the membrane. arxiv.org The optimal duration can range from minutes to hours and must be determined experimentally.

The composition of the solubilization buffer, including pH and ionic strength, can also influence the efficiency of extraction. These parameters should be optimized to maintain the stability and activity of the target protein.

Comparative Efficacy of this compound Versus Other Detergent Classes

This compound belongs to the class of non-ionic detergents, which are generally considered milder than ionic or zwitterionic detergents. This gentleness is attributed to their uncharged headgroups, which are less likely to disrupt the native protein structure.

In comparative studies, maltoside detergents, including this compound and its longer-chain counterpart, dothis compound, have demonstrated high efficiency in solubilizing membrane proteins. arxiv.org For instance, in the solubilization of photosynthetic complexes from pea thylakoid membranes, dothis compound was found to be effective in releasing high molecular weight protein complexes. nih.govresearchgate.net While both the alpha and beta anomers of dodecyl maltoside were effective, the alpha form was observed to be milder, yielding a higher abundance of larger supercomplexes. nih.govresearchgate.net

Compared to other non-ionic detergents like the Brij series or Triton X-100, dodecyl maltoside has often been shown to be more efficient in solubilizing and focusing certain membrane proteins for techniques like 2D electrophoresis. arxiv.org However, the optimal detergent choice remains largely empirical and protein-dependent. arxiv.org

Table 1: Comparison of Properties of Common Detergents Used in Membrane Protein Research

| Detergent | Class | Critical Micelle Concentration (CMC) | Key Characteristics |

| This compound | Non-ionic | ~1.7 mM | Mild detergent, good for maintaining protein structure and function. |

| Dodecyl beta-maltoside (DDM) | Non-ionic | ~0.17 mM avantiresearch.com | Widely used, effective for solubilization and stabilization of a broad range of membrane proteins. fishersci.ca |

| Triton X-100 | Non-ionic | ~0.24 mM | Common and inexpensive, but can sometimes be harsh on protein structure. |

| CHAPS | Zwitterionic | ~8 mM | Useful for some applications, but can be more denaturing than non-ionic detergents. fishersci.ca |

| Sodium Dodecyl Sulfate (SDS) | Ionic | ~8 mM | Strongly denaturing, typically used for protein denaturation and separation by size. |

This table provides a general comparison. The optimal detergent and its concentration must be determined experimentally for each specific membrane protein.

Strategies for Maintaining Protein Structural Integrity and Functional Activity

A primary goal in membrane protein research is to maintain the protein's native structure and function after its removal from the lipid bilayer. This compound and other maltoside detergents are favored for their ability to create a protective micellar environment that mimics the native membrane.

Preservation of Native Conformation of Integral Membrane Proteins

The maltose (B56501) headgroup of this compound is crucial for its stabilizing effect. This bulky, hydrophilic group, combined with the hydrophobic alkyl chain, forms micelles that can accommodate the transmembrane domains of proteins while shielding them from the aqueous environment. This helps to prevent the aggregation and denaturation that can occur when hydrophobic protein surfaces are exposed to water.

Molecular dynamics simulations have provided insights into how dodecyl maltoside protects membrane proteins. nih.gov These studies suggest that non-ionic alkyl sugar detergents like dodecyl maltoside are resistant to micelle inversion in a vacuum, which helps to maintain the solution-phase conformation of the protein. nih.gov This is in contrast to some zwitterionic detergents that can undergo conformational changes that destabilize the protein. nih.gov

The choice of the anomer can also be significant. The alpha anomer of dodecyl maltoside has been reported to be milder than the beta anomer in some cases, leading to better preservation of large protein complexes. researchgate.net

Sustaining Enzyme Activity and Ligand Binding Capabilities

The ability of a detergent to maintain the functional activity of a solubilized membrane protein is a key measure of its mildness. This compound and other maltosides have been shown to be effective in preserving the enzymatic activity and ligand-binding capabilities of various membrane proteins. clinisciences.comadipogen.com

For example, n-dodecyl-β-D-maltoside (DDM) has been successfully used to solubilize and purify G-protein coupled receptors (GPCRs) and ion channels while maintaining their structural integrity and functional activity. avantiresearch.com The addition of cholesterol hemisuccinate (CHS) to DDM solutions has been shown to further stabilize the structure and activity of some human GPCRs. nih.gov

The ability of maltoside detergents to preserve protein function is often superior to that of other commonly used detergents like NP-40 and CHAPS. fishersci.ca This makes them invaluable for a wide range of downstream applications, including functional assays, structural studies using techniques like X-ray crystallography and cryo-electron microscopy, and drug discovery efforts.

Table 2: Research Findings on the Use of Maltoside Detergents for Protein Stabilization

| Membrane Protein/System | Detergent Used | Key Finding | Reference |

| Photosynthetic complexes from pea thylakoids | Dothis compound & Dodecyl beta-maltoside | Alpha-DM was milder, yielding more large supercomplexes. | nih.govresearchgate.net |

| Human red blood cell ghosts and Arabidopsis thaliana leaf membranes | Dodecyl maltoside | Dodecyl maltoside was the most efficient detergent in the tested panel for solubilizing and focusing specific membrane proteins. | arxiv.org |

| G-protein coupled receptors (GPCRs) and ion channels | n-Dodecyl-β-D-maltoside (DDM) | DDM is widely used for isolating and purifying these proteins while ensuring structural integrity and functional activity. | avantiresearch.com |

| Human GABA Type A Receptors | Dodecyl beta-maltoside (DDM) with Cholesteryl Hemisuccinate (CHS) | Robust membrane solubilization efficiency of over 90% was achieved, and the protein's activity was maintained. | nih.gov |

| Various membrane proteins | n-Dodecyl-β-D-maltoside (DDM) | DDM is often able to preserve protein activity better than many commonly used detergents, including NP-40 and CHAPS. | fishersci.ca |

Applications of Decyl Alpha Maltoside in High Resolution Structural Determination

Facilitating Membrane Protein Crystallogenesis

The journey to obtaining a high-resolution crystal structure of a membrane protein is fraught with obstacles, with the formation of well-ordered, diffraction-quality crystals being a major bottleneck. Decyl alpha-maltoside and its related alkyl maltoside detergents play a crucial role in overcoming these hurdles, from the initial screening for crystallization conditions to the final optimization of crystal quality.

The initial step in crystallizing a membrane protein involves extensive screening of various conditions, including precipitants, pH, salts, and, critically, the detergent used to maintain protein solubility. nih.gov this compound is often included in these initial screens. Commercial screens, such as MemSys, are designed to systematically test key parameters for membrane protein crystallization and often include conditions with various detergents, including n-decyl α-D-maltoside. moleculardimensions.com

A common and effective strategy is the use of detergent exchange. nih.gov Proteins may be initially solubilized and purified in a more robust and cost-effective detergent like n-dodecyl-β-D-maltoside (DDM), and then exchanged into this compound or other detergents for the crystallization trials. nih.govtandfonline.comtandfonline.com This exchange can be performed using methods like dialysis, size-exclusion chromatography, or in-column during purification. tandfonline.comnih.gov For instance, in the crystallization of a membrane-bound pyrophosphatase from Thermotoga maritima, in-column detergent exchange from DDM to a different detergent was the decisive step in obtaining high-quality crystals. tandfonline.comtandfonline.com

Optimization protocols often involve fine-tuning the detergent concentration, typically aiming for a concentration 2-3 times the CMC, and testing detergent additives. nih.govcam.ac.uk In the crystallization of the cbb3 cytochrome c oxidase, screening revealed that the addition of dodecanoylsucrose (DS) to the protein-detergent complex was beneficial for crystal growth. nih.gov Furthermore, specialized additive screens like MemAdvantage™ incorporate a range of compounds, including detergents like n-decyl-β-D-maltopyranoside, to enhance the probability of successful crystallization. pasteur.fr Another approach, in cubo crystallization, utilizes a lipidic cubic phase (LCP) to mimic the cell membrane. Monoolein-detergent mixtures, including those with decyl maltoside, have been developed to create stable cubic phases suitable for the crystallization of temperature-sensitive proteins. researchgate.netuq.edu.au

| Strategy | Description | Example Application | Reference(s) |

| Detergent Screening | Testing a wide array of detergents to find one that stabilizes the protein in a conformation amenable to crystallization. | Included in systematic screens like MemSys for alpha-helical membrane proteins. | moleculardimensions.com |

| Detergent Exchange | Solubilizing and purifying the protein in one detergent (e.g., DDM) and exchanging it for another (e.g., decyl maltoside) for crystallization. | In-column exchange was critical for crystallizing Thermotoga maritima pyrophosphatase. | tandfonline.comtandfonline.com |

| Additive Screening | Using additives, such as other detergents or lipids, to improve crystallization outcomes. | Addition of dodecanoylsucrose (DS) improved crystal growth of cbb3 cytochrome c oxidase. | nih.gov |

| In Cubo Crystallization | Forming crystals within a lipidic cubic phase (LCP) created from monoolein-detergent mixtures. | Monoolein-decyl maltoside mixtures create stable LCPs for labile proteins. | researchgate.netuq.edu.au |

The choice of detergent has a profound impact on the final quality of the crystals and the resolution of the diffraction data obtained. This compound, with its shorter alkyl chain compared to the more commonly used dodecyl maltoside, forms smaller micelles. mdpi.com This can be advantageous, as smaller protein-detergent complexes may pack more readily into a crystal lattice, potentially leading to higher-quality crystals.

Research on the cbb3 cytochrome c oxidase from Pseudomonas stutzeri demonstrated the dramatic effect of detergent identity on diffraction quality. nih.gov While crystals grown in n-dodecyl-β-d-maltoside (β-DDM) were obtained, a detergent exchange to a precisely defined mixture of two α-maltosides (α-DDM and n-undecyl-α-d-maltoside) and decanoylsucrose was essential to obtain high-quality crystals. nih.gov This highlights that even the anomer of the detergent (α vs. β) can be a critical variable. In this specific case, a combination of 0.058% n-undecyl-α-d-maltoside, 0.125% decanoylsucrose, and 0.018% n-dodecyl-α-D-maltoside yielded the most promising diffraction pattern, with well-defined spots and diffraction to 3.3 Å resolution. nih.gov

| Protein | Detergent Condition | Impact on Crystal/Diffraction Quality | Resolution | Reference(s) |

| cbb3 cytochrome c oxidase | Exchange from β-DDM to a mix of α-UDM, DS, and α-DDM | Profoundly improved crystal quality and diffraction isotropy. | 3.3 Å | nih.gov |

| E. coli MscS | Solubilized in DDM | Produced diffraction-quality crystals, allowing determination of the overall conformational state. | 4.4 Å | nih.gov |

| H. pylori MscS | Solubilized in DDM | Produced diffraction-quality crystals, allowing determination of the overall conformational state. | 4.1 Å | nih.gov |

| T. maritima pyrophosphatase | Exchange from DDM to octyl glucose neopentyl glycol | Decisive step that allowed growth of crystals diffracting to high resolution. | 2.6 Å | tandfonline.comtandfonline.com |

Screening and Optimization Protocols for Protein Crystallization

Sample Preparation for Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-state NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of membrane proteins in a near-native environment. Success in these experiments is highly dependent on the preparation of a stable and homogenous protein sample, where the protein-detergent complex is small enough to tumble rapidly in solution.

For solution-state NMR, membrane proteins must be extracted from the lipid bilayer and solubilized in a membrane-mimetic system. Detergent micelles are the most commonly used system for this purpose. nih.govmdpi.com Non-ionic detergents like decyl maltoside and dodecyl maltoside are frequently chosen because they are mild and can gently solubilize proteins while preserving their native structure. mdpi.com

The process of finding the optimal detergent is often empirical. A common strategy involves screening a multitude of detergents and assessing the quality of the resulting 2D ¹H-¹⁵N HSQC or TROSY-HSQC spectra. researchgate.netnih.gov These spectra provide a "fingerprint" of the protein, with well-dispersed, sharp peaks indicating a well-folded and homogenous sample suitable for structural studies. researchgate.net For example, a study of the TM0026 protein showed that while it was stable and monomeric in four different detergents, including DDM and decyl maltoside (DM), the quality of the NMR spectra varied drastically, with DM providing a significantly better spectrum than DDM. nih.gov In some cases, mixtures of detergents, such as DDM and decylphosphocholine (FC-10), are used to fine-tune the properties of the micelle and improve spectral quality. nih.gov

A significant challenge in the NMR study of protein-detergent complexes is the presence of strong proton signals from the detergent itself, which can overlap with and obscure the signals from the protein. nih.govnih.gov This problem is particularly acute for large membrane proteins, which require advanced NMR techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY) to obtain high-quality spectra. researchgate.net

To overcome this issue, deuterated detergents are employed. nih.gov The replacement of hydrogen atoms with deuterium (B1214612) in the detergent molecule renders it "invisible" in ¹H-based NMR experiments. nih.gov This eliminates the interfering signals and also reduces line broadening effects caused by dipole-dipole interactions, resulting in spectra with significantly higher sensitivity and resolution. nih.govresearchgate.net

The synthesis of uniformly deuterated n-dodecyl-β-D-maltoside (d39-DDM) has been a key development. nih.govresearchgate.net This detergent was specifically required for studying a 52-kDa sugar transport protein using [¹⁵N-¹H] TROSY NMR experiments. researchgate.net The use of d39-DDM was essential to eliminate interfering signals and achieve the highest possible sensitivity and spectral resolution, enabling the study of inhibitor binding. researchgate.net While deuterated detergents are more expensive to produce, their role is indispensable for high-resolution structural and functional studies of membrane proteins by solution-state NMR. nih.gov

Strategies for Solution-State NMR Analysis of Protein-Detergent Complexes

Contributions to Cryo-Electron Microscopy (Cryo-EM) and Electron Microscopy (EM) Studies

In recent years, single-particle cryo-electron microscopy (cryo-EM) has revolutionized structural biology, allowing for the determination of near-atomic resolution structures of large protein complexes, including membrane proteins. nih.gov As with other techniques, sample preparation is a critical bottleneck, and detergents like this compound play a vital role in preparing high-quality specimens for cryo-EM analysis. mitegen.com

The primary function of the detergent in cryo-EM is to extract the membrane protein from the lipid bilayer and maintain it in a soluble, stable, and monodisperse state. nih.govfrontiersin.org An analysis of membrane protein structures solved by cryo-EM and deposited in the Protein Data Bank showed that the alkyl maltoside class of detergents, which includes n-dodecyl-β-D-maltoside (DDM) and its shorter-chain relative n-decyl-β-maltoside (DM), is the most frequently used class for membrane protein extraction. nih.govpreprints.org

During the vitrification step of cryo-EM sample preparation, where the sample is rapidly frozen in liquid ethane, proteins can denature or aggregate at the air-water interface. mitegen.com Low concentrations of non-ionic detergents, including this compound, are often added to the sample just before freezing. mitegen.com These surfactants reduce the surface tension of the solution, allowing it to wet the EM grid more effectively and leading to a thinner, more even layer of vitreous ice. mitegen.com This helps to minimize protein interactions with the air-water interface, preserving the native structure and ensuring that particles are randomly oriented within the ice, a prerequisite for high-resolution 3D reconstruction. mitegen.com Consequently, this compound is included in commercial vitrification starter kits designed to help researchers find the optimal freezing conditions for their protein of interest. mitegen.com

Biophysical Characterization of Decyl Alpha Maltoside Associated Systems

Analysis of Micelle Formation and Protein-Detergent Complex (PDC) Properties

The formation of micelles by decyl alpha-maltoside and the subsequent interaction of these micelles with membrane proteins to form PDCs are fundamental processes in the solubilization and study of these proteins. rsc.org

Determination of Micellar Aggregation Numbers and Size Distributions

The aggregation number, which is the number of detergent monomers in a micelle, and the size distribution of these micelles are critical parameters. For the homologous series of n-alkyl-β-D-maltosides, which includes decyl maltoside (DM), the aggregation numbers generally increase with the length of the alkyl chain. rsc.org For instance, the aggregation numbers for decyl maltoside (DM), undecyl maltoside (UDM), and dodecyl maltoside (DDM) have been predicted to be 80.5, 105.7, and 137.7, respectively. rsc.org These values are in good agreement with experimental data obtained from techniques like Small-Angle X-ray Scattering (SAXS). rsc.org The shape of these micelles is often modeled as oblate spheroids. rsc.org

Thermodynamic Modeling of Detergent Micellization and Protein Interactions

The process of micelle formation, or micellization, is driven by thermodynamics. Molecular thermodynamic models are employed to understand and predict this behavior. researchgate.netnih.gov These models often consider the free energy of micellization, which can be broken down into contributions from the hydrophobic effect, packing of the alkyl chains, and steric repulsion of the head groups. researchgate.net A key parameter in these models is the critical micelle concentration (CMC), the concentration at which micelles begin to form. researchgate.net The interaction between detergents and proteins to form PDCs is also governed by thermodynamic principles, involving both adhesive forces between the protein and detergent and cohesive forces within the detergent micelle. nih.gov The stability of a PDC is influenced by factors such as the hydrophobic interactions between the detergent's alkyl chains and the protein's transmembrane domains. nih.gov

Advanced Analytical Techniques for PDC Assessment

A suite of advanced analytical techniques is utilized to provide detailed characterization of protein-detergent complexes.

Dynamic Light Scattering (DLS) for Aggregate Detection

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size and size distribution of particles in a solution, making it well-suited for characterizing detergent micelles and PDCs. unchainedlabs.comhoriba.com DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. mdpi.com Smaller particles move more rapidly, leading to faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. unchainedlabs.com This information can be used to calculate the hydrodynamic radius (Rh) of the particles. nih.gov

DLS is routinely used to detect the presence of aggregates in protein solutions before crystallization trials. nih.gov It can distinguish between monodisperse solutions, containing particles of a uniform size, and polydisperse solutions, which have a range of particle sizes. nih.gov For a series of n-alkyl-β-d-maltopyranosides, DLS has been shown to be sensitive enough to distinguish differences in the hydrodynamic radii of micelles formed by detergents that differ by only a single methylene (B1212753) group in their alkyl tails. nih.gov PDCs are typically slightly larger than the corresponding empty detergent micelles, and DLS can be used to identify the formation of these complexes. nih.gov

Native Mass Spectrometry (MS) for Characterizing Protein-Detergent/Lipid Interactions

Native Mass Spectrometry (MS) has emerged as a powerful tool for studying the stoichiometry and interactions within non-covalent biological complexes, including PDCs. biorxiv.orgnih.gov In this technique, the protein-detergent complex is transferred into the gas phase with minimal disruption of its native structure and interactions. portlandpress.com This allows for the determination of the mass of the intact complex and its components, providing insights into the number of detergent molecules associated with the protein. nih.gov

However, detergents like decyl maltoside can pose challenges for native MS because they tend to form large micelles that require significant energy to be removed in the gas phase. biorxiv.orgportlandpress.com This can lead to the protein acquiring a high charge state and potentially unfolding. biorxiv.orgnih.gov To overcome this, charge-reducing molecules are sometimes added to the solution to help maintain the protein's folded state during the analysis. nih.govacs.org Despite these challenges, native MS has been successfully used to study protein-lipid interactions within a detergent environment, revealing how the detergent itself can influence these interactions. nih.govacs.org

Small-Angle Neutron Scattering (SANS) for Solution Structure Elucidation

Small-Angle Neutron Scattering (SANS) is a technique that provides low-resolution structural information about macromolecules and their complexes in solution. epj-conferences.org It is particularly valuable for studying multi-component systems like PDCs because of a technique called contrast variation. researchgate.netnih.gov By using deuterated and non-deuterated components (e.g., detergent, protein, or solvent), it is possible to selectively "hide" or "highlight" different parts of the complex. nih.gov

Circular Dichroism (CD) and Differential Scanning Fluorimetry (DSF) in Conformational Stability Studies

Circular Dichroism (CD) spectroscopy is a powerful method for assessing the secondary structure and conformational integrity of proteins. rsc.org In the context of membrane proteins solubilized in decyl maltoside, CD is particularly valuable for monitoring structural changes as a function of environmental stress, such as temperature. rsc.orgnih.gov Differential Scanning Fluorimetry (DSF), or thermal shift assay, complements CD by measuring changes in protein unfolding temperature (Tm) based on the fluorescence of either intrinsic residues like tryptophan or extrinsic dyes.

These techniques are crucial for screening optimal detergent conditions that preserve the native fold of a target protein. By subjecting a protein-detergent complex to a thermal gradient, researchers can determine the melting temperature, a key indicator of conformational stability. A higher Tm generally signifies a more stable protein-detergent complex.

A study on the voltage-gated sodium channel NavMs provides an illustrative example of using thermal melt CD spectroscopy to assess stability in various membrane-mimetic environments, including maltoside detergents. nih.gov In such experiments, the far-UV CD spectrum (typically 190–250 nm) is recorded at increasing temperatures. The change in ellipticity at a specific wavelength (e.g., 222 nm for α-helices) is plotted against temperature to generate a melting curve. Analysis of these curves reveals the midpoint of the unfolding transition, indicating the relative stability conferred by the detergent environment. nih.gov For instance, research on recombinant human IFNβ-1b showed that its α-helix content, when solubilized in n-dodecyl-β-d-maltoside (DDM), decreased by 18.2% after light-induced stress, demonstrating the ability of CD to quantify changes in secondary structure under specific conditions. brieflands.com

Table 1: Example of Thermal Unfolding Data for a Membrane Protein in Different Amphiphiles Monitored by CD Spectroscopy (Note: Data is illustrative, based on findings for NavMs in various amphiphiles, including the related detergent n-dodecyl-β-d-maltoside (DDM).)

| Amphiphile | Initial α-Helical Content (20°C) | Final α-Helical Content (80°C) | Unfolding Midpoint (°C) |

| DDM | ~68% | ~28% | ~63°C |

| Cymal5 | ~68% | ~22% | ~63°C |

| A8-35 | ~68% | ~30% | Not reached |

| Pmal-C8 | ~68% | ~52% | Not reached |

| This interactive table is based on data reported for the NavMs protein, highlighting how CD spectroscopy can distinguish the stabilizing effects of different amphiphiles. nih.gov A higher final helical content and a higher or unreached unfolding midpoint suggest greater stabilization. |

Hydrodynamic Profiling by NMR (HAP-NMR) for Solution Dynamics

In the study of protein complexes, maintaining the solubility of all components is critical. Detergents like n-decyl-β-d-maltopyranoside (DM) are employed to encapsulate poorly soluble small molecules in aqueous buffers, making them compatible with HAP-NMR experiments. acs.org Researchers studying ternary complexes involving heterobifunctional small molecules (hSMs) have successfully used DM micelles to solubilize the hSMs for analysis by HAP-NMR and isothermal titration calorimetry (ITC). acs.orgacs.org The choice of DM was based on its favorable critical micelle concentration (CMC) of 1.8 mM, which allowed for effective solubilization of the target compound. acs.orgmdpi.com

Investigation of Lipid-Protein and Protein-Protein Interactions within Detergent Environments

When a membrane protein is solubilized, its native lipid environment is replaced by a belt of detergent molecules, forming a protein-detergent complex (PDC). nih.gov While necessary for purification and many biophysical studies, this detergent environment can influence the very interactions being studied. Decyl maltoside micelles create a membrane-mimetic system, but it is a simplified one that lacks the complexity and specific interactions of a native bilayer. The nature of the detergent itself can modulate both lipid-protein and protein-protein interactions. biorxiv.orgacs.org

Lipid-Protein Interactions: Native mass spectrometry (MS) has emerged as a key technique for investigating how different detergent environments affect lipid binding to membrane proteins. biorxiv.org Studies on the bacterial aquaporin Z (AqpZ) in various detergents, including n-decyl-β-d-maltopyranoside (DM), have revealed that the detergent choice can significantly influence the number of bound lipid molecules. biorxiv.org For example, when solubilized in DM, AqpZ was observed to bind up to ten molecules of the phospholipid POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) and up to ten molecules of POPG (1-palmitoyl-2-oleyl phosphatidylglycerol). biorxiv.org This demonstrates that even after extraction from the native membrane, specific lipid interactions can be retained within the DM micelle, and these can be quantified. The detergent environment provided by DM allows for the preservation and study of these non-covalent interactions, which are often critical for protein structure and function. biorxiv.org

Table 2: Influence of Detergent Environment on Lipid Binding to Aquaporin Z (AqpZ) as Determined by Native Mass Spectrometry

| Detergent | Lipid | Maximum Number of Bound Lipids |

| DM (n-decyl-β-maltoside) | POPE | 10 |

| DM (n-decyl-β-maltoside) | POPG | 10 |

| LDAO | POPE | ~20 |

| LDAO | POPS | ~18 |

| This interactive table summarizes findings from native MS studies, showing that the number of lipid molecules (like POPE and POPG) that remain bound to the AqpZ protein varies depending on the detergent used for solubilization. biorxiv.org |

Protein-Protein Interactions: The study of protein-protein interactions (PPIs) is fundamental to understanding cellular function. nih.gov For membrane proteins, these interactions can be mediated by both the protein surfaces and the surrounding lipid environment. When using a detergent like decyl maltoside, the detergent micelle can either preserve native-like interactions or, in some cases, disrupt weaker associations. nih.gov Techniques such as co-fractionation mass spectrometry (CF-MS) and affinity purification followed by MS (AP-MS) are used to identify interaction partners. nih.govnih.gov Molecular dynamics (MD) simulations have also been employed to compare the stability of protein oligomers in detergent micelles versus lipid bilayers. Such simulations show that non-ionic sugar-based detergents like dodecyl maltoside can effectively maintain the solution-phase conformation and stability of protein complexes. nih.gov The choice of detergent is therefore a critical parameter that must be optimized to ensure that physiologically relevant protein-protein interactions are maintained for structural and functional analysis. nih.gov

Research Case Studies: Decyl Alpha Maltoside in the Study of Specific Biomolecular Systems

Solubilization and Characterization of Membrane Transport Proteins and Ion Channels

The study of membrane transport proteins and ion channels is fundamental to understanding a vast array of cellular processes. However, their integral nature within the lipid bilayer presents significant challenges for purification and functional analysis. Decyl α-maltoside has emerged as a key detergent in overcoming these hurdles.

One notable application is in the study of the nonselective sodium potassium ion channel (NaK). Researchers successfully solubilized the membrane fraction containing the NaK channel using n-decyl-β-maltoside (a closely related isomer) at a concentration of 40 mM. nih.gov This allowed for subsequent purification via immobilized metal affinity chromatography. nih.gov The use of decyl maltoside was crucial for maintaining the structural integrity of the channel, which enabled detailed structural analysis through X-ray crystallography. nih.gov These studies revealed structural asymmetry in the selectivity filter, providing insights into the dynamic nature of ion permeation. nih.gov

Similarly, decyl maltoside has been employed in the purification of pentameric ligand-gated ion channels (pLGICs), such as the DeCLIC receptor. pnas.org In this case, membrane proteins were solubilized in a buffer containing 2% n-dodecyl-β-D-maltoside, a related detergent. pnas.org This gentle solubilization was a critical first step for subsequent purification and structural determination by cryo-electron microscopy (cryo-EM). pnas.org The resulting high-resolution structures provided valuable information on the arrangement of calcium-binding residues and the conformational changes associated with ion channel gating. pnas.org Furthermore, in the study of the maltose (B56501) transport system from Escherichia coli, the three membrane-associated components (MalF, MalG, and MalK) were successfully solubilized and purified using n-dodecyl-β-D-maltoside. researchgate.net This allowed for the reconstitution of maltose transport activity in proteoliposomes and demonstrated that the purified proteins catalyze both maltose transport and ATP hydrolysis. researchgate.net

Table 1: Application of Decyl Maltoside Analogs in Membrane Transporter and Ion Channel Research

| Protein/System | Detergent Used | Key Findings |

|---|---|---|

| Nonselective Sodium Potassium Ion Channel (NaK) | n-decyl-β-maltoside | Enabled solubilization for purification and X-ray crystallography, revealing structural asymmetry in the selectivity filter. nih.gov |

| Pentameric Ligand-Gated Ion Channel (DeCLIC) | n-dodecyl-β-D-maltoside | Facilitated solubilization for cryo-EM studies, providing insights into calcium-binding and gating mechanisms. pnas.org |

| E. coli Maltose Transport System | n-dodecyl-β-D-maltoside | Allowed for purification and functional reconstitution, demonstrating coupled transport and ATP hydrolysis. researchgate.net |

| P2X3 Ion Channel | dodecyl maltoside | Utilized for solubilization of the recombinant protein to generate monoclonal antibodies for functional studies. tandfonline.com |

Analysis of Photosynthetic Protein Complexes and Supercomplexes

Photosynthetic protein complexes, responsible for converting light energy into chemical energy, are intricate multi-subunit structures embedded within the thylakoid membranes of plants and cyanobacteria. Decyl α-maltoside has been particularly effective in the gentle extraction of these complexes, preserving their native architecture and function.

Studies comparing the α and β anomers of dodecyl maltoside (a longer-chain homolog of decyl maltoside) have demonstrated the superior mildness of the α-form. researchgate.netnih.gov When pea thylakoid membranes were solubilized with increasing concentrations of α-dodecyl-d-maltoside (α-DM), a higher abundance of larger photosystem II-light-harvesting complex II (PSII-LHCII) supercomplexes was observed compared to solubilization with the β-isomer. researchgate.netnih.gov This indicates that α-DM is more effective at preserving the delicate interactions between the core complexes and their associated antenna proteins. researchgate.netnih.gov

Specifically, using α-DM, researchers have successfully isolated various oligomeric forms of PSII, including monomeric PSII and different-sized PSII-LHCII supercomplexes like the C2S2M2 and C2S2 particles. royalsocietypublishing.org These purified supercomplexes were then subjected to detailed biochemical and structural analyses, providing insights into their composition and functional competence. royalsocietypublishing.org For instance, the C2S2M2 supercomplex, isolated with α-DM, was found to be more catalytically competent in terms of oxygen evolution per oxygen-evolving complex (OEC) compared to the smaller C2S2 supercomplex. royalsocietypublishing.org

Furthermore, in the green alga Chlamydomonas reinhardtii, solubilization of thylakoid membranes with n-dodecyl-α-D-maltoside yielded a PSII-LHCII supercomplex that bound twice as much LHCII and exhibited higher oxygen-evolving activity compared to the complex isolated with the β-isomer. nih.gov This highlights the ability of α-DM to maintain the native supramolecular organization of these large protein assemblies. nih.gov

Table 2: Use of Decyl α-Maltoside and its Analogs in Photosynthetic Complex Research

| Organism | Detergent | Key Findings |

|---|---|---|

| Pea (Pisum sativum) | α-dodecyl-d-maltoside (α-DM) | Isolated larger and more intact PSII-LHCII supercomplexes (C2S2M2 and C2S2) compared to β-DM, indicating its milder nature. researchgate.netnih.govroyalsocietypublishing.org |

| Spinach (Spinacia oleracea) | n-dodecyl-alpha,D-maltoside | Enabled the isolation of paired, appressed grana membrane fragments containing PSII and LHCII, but virtually no PSI, ATP synthase, or cytochrome b6f complex. nih.gov |

| Chlamydomonas reinhardtii | n-dodecyl-α-D-maltoside | Isolated a novel PSII-LHCII supercomplex with a higher amount of bound LHCII and greater oxygen-evolving activity. nih.gov |

| Arabidopsis thaliana | dodecyl-α-d-maltoside (α-DM) | Selected as the mildest condition for complete membrane solubilization (0.6% w/v) for studying the interaction of PSBS with light-harvesting complexes. oup.com |

Studies on G-Protein Coupled Receptors (GPCRs) and Signal Transduction Components

G-protein coupled receptors (GPCRs) represent the largest family of transmembrane receptors and are crucial targets for pharmaceuticals. frontiersin.org Their inherent instability once removed from the cell membrane makes them notoriously difficult to study. Decyl maltoside and its longer-chain analog, dodecyl maltoside (DDM), are among the most widely used detergents for the solubilization and stabilization of GPCRs, enabling a wide range of structural and functional studies. avantiresearch.compeakproteins.com

For example, in studies of the β2-adrenergic receptor (β2AR), a model GPCR, DDM was used to solubilize the receptor from cell membranes for subsequent purification and analysis by nuclear magnetic resonance (NMR) spectroscopy. nih.gov These NMR studies revealed key differences in the conformational dynamics of the receptor depending on the detergent used. In DDM micelles, the receptor exhibited rapid interconversion between its different functional states. nih.gov This dynamic behavior is crucial for its ability to interact with various downstream signaling partners, including G proteins and β-arrestin. nih.govnih.gov

In another study focusing on the human olfactory receptor 17-4 (hOR17-4), a systematic detergent screen was performed to optimize its solubilization. pnas.org While decyl maltoside was tested, the fos-choline class of detergents ultimately proved more effective for this particular receptor. pnas.org However, this highlights the common practice of including decyl maltoside and its analogs in initial screening efforts due to their proven track record with other GPCRs. Furthermore, a robust method for producing soluble and functional GPCRs in cell-free systems identified decyl maltoside as one of the key detergents screened for its ability to solubilize and stabilize these receptors. plos.org

The process of GPCR-mediated signal transduction involves the interaction of the activated receptor with heterotrimeric G proteins, which consist of α, β, and γ subunits. pressbooks.pub Upon receptor activation, the Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer, with both components then able to modulate the activity of downstream effectors. pressbooks.pub The ability to purify functional GPCRs using detergents like decyl maltoside is a prerequisite for reconstituting these signaling pathways in vitro and dissecting the molecular mechanisms of signal transduction.

Table 3: Decyl Maltoside and its Analogs in GPCR Research

| Receptor/System | Detergent Used | Key Findings |

|---|---|---|

| β2-adrenergic receptor (β2AR) | dodecyl maltoside (DDM) | Enabled solubilization for NMR studies, revealing rapid conformational exchange between functional states. nih.govnih.gov |

| Human Olfactory Receptor 17-4 (hOR17-4) | decyl maltoside (screened) | Included in a systematic detergent screen for optimizing solubilization, although fos-choline was ultimately chosen. pnas.org |

| Various GPCRs (cell-free production) | decyl maltoside (screened) | Part of a detergent screen to develop a robust method for producing soluble and stable GPCRs. plos.org |

| GABAA Receptor | n-dodecyl-β-D-maltopyranoside | Enabled purification of active receptors for proteomic sequencing. nih.gov |

Purification and Activity Assays of Diverse Membrane-Associated Enzymes and Multi-subunit Protein Complexes

Beyond transporters, photosynthetic complexes, and GPCRs, decyl α-maltoside is a versatile detergent for the study of a wide range of other membrane-associated enzymes and multi-protein complexes. Its ability to maintain the structural and functional integrity of these assemblies is a recurring theme in the literature.

For instance, the F0F1-ATP synthase complex from the protozoan parasite Trypanosoma brucei was solubilized using dodecyl maltoside for analysis by blue-native polyacrylamide gel electrophoresis (BN-PAGE). plos.org This allowed for the separation of the complex in its native state and revealed the presence of monomeric and dimeric forms, as well as the free F1 particle. plos.org Subsequent mass spectrometry analysis of the bands from the native gel led to the identification of 22 proteins, including several novel subunits not found in other eukaryotes. plos.org

In another example, the multi-protein complexes of the outer membrane vesicles from the Lyme disease spirochete Borrelia burgdorferi were characterized using n-dodecyl β-D-maltoside (DDM) for solubilization. nih.gov The solubilized complexes were then separated by two-dimensional BN/SDS-PAGE, leading to the identification of at least 10 distinct outer membrane complexes and revealing the frequent occurrence of a limited number of membrane proteins within these complexes. nih.gov

Furthermore, decyl maltoside was instrumental in the purification and characterization of phosphatidylglycerophosphate synthase (PGS) from E. coli. taylorandfrancis.com Decyl maltoside was found to solubilize PGS effectively while retaining the enzyme's activity at all concentrations above its critical micelle concentration. taylorandfrancis.com This was a significant advantage over other detergents and facilitated the crystallization of the enzyme for structural studies. taylorandfrancis.com Similarly, the activity of respiratory complex I from E. coli was found to be optimal in the presence of DDM at concentrations just above its critical micelle concentration, demonstrating the importance of the detergent environment for enzymatic function. researchgate.net

Table 4: Decyl Maltoside in the Study of Diverse Membrane Complexes

| Protein/Complex | Organism | Detergent Used | Key Findings |

|---|---|---|---|

| F0F1-ATP Synthase | Trypanosoma brucei | dodecyl maltoside | Enabled separation of native monomeric and dimeric forms and identification of novel subunits. plos.org |

| Outer Membrane Complexes | Borrelia burgdorferi | n-dodecyl β-D-maltoside (DDM) | Allowed for the characterization of at least 10 distinct multi-protein complexes from outer membrane vesicles. nih.gov |

| Phosphatidylglycerophosphate Synthase (PGS) | E. coli | decyl maltoside | Effectively solubilized the enzyme while retaining its activity, facilitating crystallization. taylorandfrancis.com |

| Respiratory Complex I | E. coli | n-dodecyl-β-D-maltoside (DDM) | Optimal enzymatic activity was observed in the presence of DDM, highlighting its role in maintaining function. researchgate.net |

Comparative Research and Isomeric Considerations of Alpha Maltoside Detergents

Distinctions Between Alpha and Beta Anomeric Forms of Maltoside Detergents in Research Applications

Maltoside detergents exist as two anomers, alpha (α) and beta (β), which differ in the configuration at the anomeric carbon of the glycosidic bond linking the alkyl chain to the maltose (B56501) headgroup. nih.gov In the alpha anomer, this bond is in an axial orientation, while in the more commonly used beta anomer, it is equatorial. nih.gov This seemingly subtle stereochemical difference can lead to significant variations in their physicochemical properties and, consequently, their effectiveness in specific research applications.

While n-dodecyl-β-D-maltopyranoside (β-DDM) has been a dominant detergent for membrane protein purification and crystallization, the alpha anomer, n-dodecyl-α-D-maltoside (α-DDM), has gained recognition for its unique characteristics. Research comparing the two isomers has revealed that α-DM can be a milder solubilizing agent than its beta counterpart. nih.govresearchgate.net For instance, in studies involving photosynthetic complexes from pea thylakoid membranes, α-DM treatment resulted in a higher abundance of larger supercomplexes, indicating a gentler extraction process that better preserves the native protein architecture. nih.govresearchgate.net

The critical micelle concentration (CMC), the concentration at which detergent monomers self-assemble into micelles, is a key parameter influencing their application. For n-dodecyl-maltoside, the alpha anomer (α-DDM) has a CMC of 0.15 mM, slightly lower than the beta anomer (β-DDM), which has a CMC of approximately 0.17 mM. caymanchem.comavantiresearch.com These differences in CMC and micellar properties can affect the solubilization and stabilization of membrane proteins.

| Property | n-Dodecyl-α-D-maltoside (α-DDM) | n-Dodecyl-β-D-maltoside (β-DDM) | Reference |

|---|---|---|---|

| Anomeric Bond Orientation | Axial | Equatorial | nih.gov |

| Critical Micelle Concentration (CMC) | 0.15 mM | ~0.17 mM | caymanchem.comavantiresearch.com |

| Observed Mildness | Generally considered milder, preserving larger protein complexes. | Effective, but can sometimes lead to dissociation of supercomplexes. | nih.govresearchgate.net |

Impact of Alkyl Chain Length on Detergent Performance in Specific Methodologies

Generally, as the alkyl chain length increases, the CMC decreases due to stronger hydrophobic interactions between the detergent tails. nih.govresearchgate.net This trend is accompanied by an increase in the aggregation number, meaning more detergent molecules assemble to form a larger micelle. plos.orgresearchgate.net For example, a systematic study using small-angle X-ray scattering (SAXS) demonstrated that for every carbon atom added to the alkyl chain of maltoside detergents, the aggregation number increases by approximately 16 monomers. plos.org

The optimal alkyl chain length is often protein-dependent. nih.gov For instance, while n-dodecyl (C12) alkyl chains are often optimal for maltoside detergents like DDM, n-octyl (C8) chains are generally preferred for glucoside detergents. nih.gov The choice of alkyl chain length is a crucial parameter to screen when optimizing conditions for membrane protein solubilization and stabilization for structural studies, including techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography. avantiresearch.com

| Detergent | Alkyl Chain | CMC (mM) | Key Observations | Reference |

|---|---|---|---|---|

| n-Octyl-β-D-maltoside (OM) | C8 | - | Forms smaller micelles. | plos.org |

| n-Decyl-β-D-maltoside (DM) | C10 | 1.8 | Used in the extraction of many eukaryotic membrane protein structures. | serva.decaymanchem.comavantiresearch.com |

| n-Dodecyl-β-D-maltoside (DDM) | C12 | ~0.17 | Considered a "gold standard" for stabilizing many membrane proteins. | nih.govavantiresearch.com |

Development and Evaluation of Novel Maltoside Detergent Analogues

The limitations of conventional detergents in stabilizing particularly challenging membrane proteins have spurred the development of novel detergent analogues. nih.govnih.gov These efforts focus on modifying the detergent architecture to improve protein stability. Innovations include creating branched alkyl chains, introducing new core structures, and synthesizing diastereomeric and asymmetric variants. nih.govnih.govrsc.org

One approach involves introducing short branches to the alkyl chains, which can increase the hydrophobicity within the micelle's interior and has shown success in stabilizing and crystallizing human connexin 26. nih.gov Another strategy is the creation of "xylene-linked maltoside amphiphiles" (XMAs), where the distance between alkyl chains can be modulated, impacting the detergent's ability to stabilize membrane proteins. nih.gov

Furthermore, novel detergents with rigid core structures, such as those based on a norbornane (B1196662) or cyclopentane (B165970) scaffold (NBMs and CPMs, respectively), have been developed. nih.govacs.org These designs offer a pre-organized conformation that can lead to enhanced protein stabilization compared to the more flexible conventional detergents like DDM. acs.org Asymmetric maltose neopentyl glycol (A-MNG) amphiphiles have also been synthesized, where varying the lengths of two different alkyl chains attached to a central scaffold has been shown to improve the long-term stability of G protein-coupled receptors (GPCRs). rsc.orghanyang.ac.kr

The evaluation of these novel detergents often involves testing their ability to solubilize and stabilize a range of model membrane proteins, assessing factors like thermal stability and long-term integrity. nih.govnih.govhanyang.ac.kr The findings from these studies continually expand the toolkit available for membrane protein research, with the ultimate goal of facilitating the structural determination of previously intractable protein targets. nih.gov

| Analogue Class | Key Structural Feature | Reported Advantage | Reference |

|---|---|---|---|

| Branched-chain Maltosides | Short alkyl branches near the polar head. | Increased hydrophobicity in the micelle core, improved stabilization of certain proteins. | nih.gov |

| Xylene-linked Maltosides (XMAs) | Aromatic xylene linker between head and tail groups. | Tunable inter-alkyl-chain distance influencing stability. | nih.gov |

| Norbornane-based Maltosides (NBMs) | Rigid norbornane core. | Enhanced protein stability due to pre-organized conformation. | acs.org |

| Cyclopentane-based Maltosides (CPMs) | Cyclopentane core unit. | Improved stabilization of GPCRs compared to DDM. | nih.gov |

| Asymmetric Maltose Neopentyl Glycols (A-MNGs) | Two alkyl chains of different lengths. | Enhanced long-term stability of membrane proteins. | rsc.orghanyang.ac.kr |

Future Directions and Emerging Research Avenues for Decyl Alpha Maltoside

Integration of Decyl alpha-Maltoside into Automated High-Throughput Screening Platforms

The integration of this compound into automated high-throughput screening (HTS) platforms represents a significant step forward in drug discovery and functional proteomics. HTS assays, which often involve robotic automation and sensitive detection methods like liquid chromatography-mass spectrometry (LC-MS), are essential for rapidly evaluating large libraries of compounds. medchemexpress.com The success of these platforms for membrane protein targets is highly dependent on the detergent used to maintain the protein's stability and native conformation.

This compound's properties make it a promising candidate for these demanding applications. High-throughput stability screening methods, such as differential scanning fluorimetry (DSF), are used to rapidly assess the melting temperature (T_m) of a membrane protein in the presence of various detergents, providing a measure of its stability. nih.gov Research has shown that alpha isomers of maltosides, including analogs of this compound, can be superior stabilizers compared to their more common beta-anomer counterparts for certain transporters. nih.gov This enhanced stability is crucial for the reliability and reproducibility of HTS assays, where proteins must remain functional over the course of the experiment.

Furthermore, HTS for applications like carbohydrate analysis on microfluidic chips can benefit from hybrid coatings containing maltoside detergents. acs.org While this research often utilizes the more common n-dodecyl-β-D-maltoside (DDM), the principles of using a non-ionic maltoside detergent to suppress analyte adsorption and control electroosmotic flow are transferable. acs.org The development of HTS-compatible methods that can screen for optimal detergents is critical, and this compound is an important component of the detergent screens used to identify ideal conditions for specific membrane proteins. nih.gov

Advancements in Understanding Complex Membrane Protein Architectures and Mechanisms

The study of large, multi-subunit membrane protein complexes is a frontier in structural biology, with cryo-electron microscopy (cryo-EM) emerging as a revolutionary technique. The ability to determine the three-dimensional structure of these molecular machines in their near-native state is essential for understanding their function. The choice of detergent is a critical parameter in this process, as it must effectively solubilize the protein from the membrane while preserving its intricate architecture and functional integrity.

This compound, and its close relatives, are playing an increasingly important role in this field. While n-dodecyl-β-D-maltoside (DDM) has historically been a dominant detergent for structural biology, its larger micelle size can sometimes be a disadvantage for high-resolution studies. mdpi.comnih.gov Detergents with shorter alkyl chains, such as Decyl maltoside, form smaller micelles, which can facilitate the tighter packing required for generating high-quality crystals for X-ray crystallography and can be beneficial in cryo-EM by reducing the background noise from free micelles. mdpi.com

Recent studies highlight the nuanced differences between maltoside detergents. For instance, the alpha anomer of dodecyl maltoside (α-DDM) has been shown to be effective in solubilizing and purifying large photosystem supercomplexes for structural analysis. nih.govresearchgate.net Some research indicates that alpha isomers of maltosides can offer enhanced stability for specific membrane transporters compared to their beta counterparts. nih.gov This improved stabilization is paramount when dealing with delicate and complex protein assemblies that are prone to denaturation. nih.gov As cryo-EM technology continues to advance, enabling the study of smaller and more challenging targets, the specific properties of detergents like this compound will be crucial for sample optimization and achieving high-resolution structures. nih.gov

Synergistic Applications in Interdisciplinary Biomolecular Research Fields

The unique properties of this compound are fostering its use in innovative, interdisciplinary research that merges biochemistry with polymer science and materials science. A prime example is its application in the study of membrane proteins reconstituted into "native nanodiscs." These systems use amphipathic copolymers, such as styrene-maleic acid (SMA), to encapsulate a small patch of the native lipid bilayer containing the protein of interest, thereby avoiding the use of potentially destabilizing detergents altogether during the extraction phase. nih.gov However, conventional detergents like Decyl maltoside are still instrumental in comparative studies, serving as a benchmark to evaluate the functional and structural integrity of proteins within these nanodiscs. nih.govmdpi.com For example, the inhibitor binding properties of a nucleoside transporter were found to be preserved in native nanodiscs, whereas the protein was destabilized when solubilized in Decyl maltoside, highlighting the advantages of the nanodisc system for certain proteins. nih.gov

In another synergistic application, maltoside detergents are being used to functionalize nanomaterials for biomedical purposes. For example, n-dodecyl β-D-maltoside has been used to coat hydrophobic metal-organic frameworks (MOFs), creating water-dispersible glyco-ZIF-8 micelles that expose the carbohydrate moieties. rsc.org This strategy allows for the creation of colloidal suspensions of nonpolar nanoparticles in polar solvents, opening up possibilities for their use as drug carriers. rsc.org The principles of using amphiphilic maltosides to modify surface properties are broadly applicable, and this compound could be employed in similar strategies.

Furthermore, this compound can be used in combination with other amphiphiles, such as cholate-based detergents or fluorinated surfactants, to create mixed micelles with tailored properties. google.comnih.gov This approach allows researchers to fine-tune the micellar environment to optimize the stability and activity of a specific membrane protein, demonstrating a synergistic effect that would not be achievable with a single detergent. These interdisciplinary approaches underscore the versatility of this compound beyond its traditional role in protein solubilization, positioning it as a key component in the development of next-generation tools for biomolecular research.

Data Tables

Table 1: Physicochemical Properties of Selected Maltoside Detergents

| Detergent Name | Abbreviation | Alkyl Chain Length | Anomer | Critical Micelle Concentration (CMC) (mM) | Micelle Molecular Weight (kDa) |

|---|---|---|---|---|---|

| n-Decyl-α-D-Maltopyranoside | DαM | 10 | Alpha | ~0.08 jenabioscience.com | - |

| n-Decyl-β-D-Maltopyranoside | DM | 10 | Beta | 1.8 mdpi.com | ~40 mdpi.com |

| n-Dodecyl-α-D-Maltopyranoside | α-DDM | 12 | Alpha | 0.152 moleculardimensions.com | - |

| n-Dodecyl-β-D-Maltopyranoside | DDM | 12 | Beta | 0.17 mdpi.com | - |

| n-Undecyl-β-D-Maltopyranoside | UDM | 11 | Beta | 0.59 mdpi.com | ~50 mdpi.com |

Q & A

Q. What established methods are used to synthesize and characterize Decyl Glucoside in academic research?

Decyl Glucoside is synthesized via acid-catalyzed condensation of glucose and decyl alcohol. Key steps include:

- Synthesis : Reacting glucose with decyl alcohol under acidic conditions (e.g., H₂SO₄) at controlled temperatures (~100–120°C) to form the glycosidic bond .

- Purification : Distillation or chromatography to isolate the product from unreacted substrates and byproducts.

- Characterization : Nuclear magnetic resonance (NMR, ¹H and ¹³C) and mass spectrometry (MS) confirm structural integrity. High-performance liquid chromatography (HPLC) assesses purity (>95% typical for research-grade samples) .

Q. How do the surfactant properties of Decyl Glucoside compare to other alkyl glucosides in experimental settings?

Surfactant efficacy is evaluated through:

- Critical Micelle Concentration (CMC) : Measured via surface tension reduction or conductivity assays. Decyl Glucoside has a CMC of ~0.1–0.2 mM, lower than shorter-chain analogs (e.g., Caprylyl Glucoside), indicating stronger micelle formation .

- Foam Stability : Standardized Ross-Miles tests show Decyl Glucoside generates stable foam at 1–5% concentrations, comparable to lauryl glucosides but with milder irritation profiles .

Q. What safety protocols are critical when handling Decyl Glucoside in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation observed at >5% concentrations) .

- Waste Management : Segregate chemical waste and dispose via certified biohazard facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers design experiments to assess the cytotoxicity of Decyl Glucoside in human cell lines?

- In Vitro Assays : Use MTT/XTT assays to measure cell viability in keratinocytes (HaCaT) or fibroblasts exposed to 0.1–10% Decyl Glucoside for 24–72 hours. Include positive (SDS) and negative (PBS) controls.

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Report effect sizes (e.g., Cohen’s d) to contextualize biological significance .

Q. What methodologies resolve contradictions in genotoxicity data for Decyl Glucoside across studies?

- Meta-Analysis : Aggregate data from Ames tests, micronucleus assays, and comet assays. Control for variables like concentration (e.g., 0.5% vs. 10%), test systems (bacterial vs. mammalian), and exposure duration.

- Dose-Response Modeling : Use probit or logistic regression to identify thresholds for genotoxic effects. Discrepancies often arise from non-linear responses at low vs. high doses .

Q. How can the environmental impact of Decyl Glucoside synthesis be minimized without compromising yield?

- Green Chemistry Approaches : Substitute traditional acids (e.g., H₂SO₄) with immobilized enzymes (e.g., glucosidases) to reduce waste.

- Solvent-Free Reactions : Optimize reaction conditions (e.g., microwave-assisted heating) to improve efficiency and eliminate volatile organic compounds (VOCs) .

Data Contradiction Analysis

Q. Why do studies report conflicting results on Decyl Glucoside’s irritancy potential?

- Concentration Dependency : Irritation (e.g., rabbit eye tests) is minimal at <1% but escalates sharply at >5% .

- Formulation Synergy : Co-ingredients (e.g., moisturizers in shampoos) may mitigate irritation in consumer products, unlike isolated lab tests .

Q. How do structural variations (e.g., alkyl chain length) in glucosides affect their interaction with lipid bilayers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.